(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Description
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The presence of the piperazine group in similar compounds has been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Properties
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-28-17-7-5-14(6-8-17)19-18(23)20(29-24-19)21(27)26-11-9-25(10-12-26)16-4-2-3-15(22)13-16/h2-8,13H,9-12,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQHMHSHPTJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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